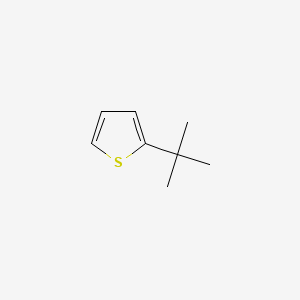

2-terc-butiltiofeno

Descripción general

Descripción

“2-tert-Butylthiophene” is a chemical compound with the molecular formula C8H12S . It is a colorless oil that dissolves in basic water .

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-tert-Butylthiophene, often involves heterocyclization of various substrates . For instance, the synthesis of 2-nitrothiophenes involves stirring 3-thiocyanatoenal, nitromethane, and tetra-n-butylammonium fluoride for two hours at room temperature .

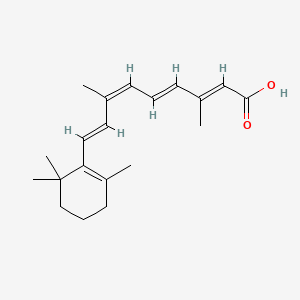

Molecular Structure Analysis

The molecular structure of 2-tert-Butylthiophene is characterized by a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 .

Physical And Chemical Properties Analysis

2-tert-Butylthiophene is a liquid at room temperature . It has a molecular weight of 140.25 and a density of 0.9±0.1 g/cm3 . The boiling point is 223.2±9.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

- Los investigadores exploran sus derivados para mejorar el transporte de carga y la estabilidad en estos dispositivos electrónicos .

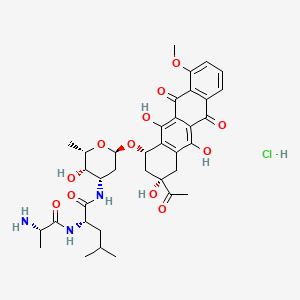

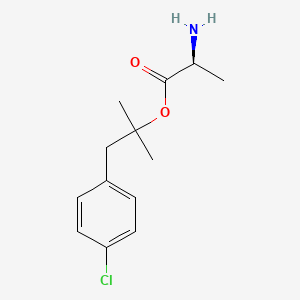

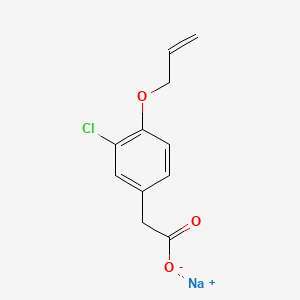

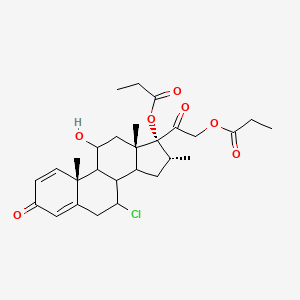

- Por ejemplo, los fármacos antiplaquetarios como ticlopidina y clopidogrel se someten a oxidación metabólica para formar S-óxidos de tiofeno. Investigar estos metabolitos ayuda a comprender las vías del metabolismo de los fármacos .

Electrónica Orgánica y Semiconductores

Estudios de Metabolismo de Fármacos

Ingeniería de Cristales y Química Supramolecular

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 2-tert-Butylthiophene are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-tert-Butylthiophene . For instance, exposure to light may affect the stability of thiophene-containing compounds . .

Actividad Biológica

2-tert-Butylthiophene has been studied for its potential to act as an anti-inflammatory, antifungal, and antioxidant agent. It has also been studied for its potential to act as a chemopreventive agent. In vitro studies have shown that 2-tert-Butylthiophene can inhibit the growth of certain fungal species, such as Candida albicans and Trichophyton mentagrophytes. Additionally, it has been shown to have antioxidant activity in vitro.

Biochemical and Physiological Effects

2-tert-Butylthiophene has been studied for its potential to act as an anti-inflammatory, antifungal, and antioxidant agent. In vitro studies have shown that 2-tert-Butylthiophene can inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-tert-Butylthiophene has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a wide range of biological activities, including anti-inflammatory, antifungal, and antioxidant properties. However, it is important to note that 2-tert-Butylthiophene is still relatively new and its mechanism of action is still being studied. Therefore, further studies are needed to fully understand its potential applications.

Direcciones Futuras

The future of 2-tert-Butylthiophene research is promising. Further research is needed to better understand its mechanism of action and to explore its potential to act as a chemopreventive agent. Additionally, further studies are needed to explore its potential for use in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to explore its potential for use in drug delivery systems. Finally, further studies are needed to explore its potential for use in the development of new drugs, such as anti-inflammatory and antifungal agents.

Safety and Hazards

The safety information for 2-tert-Butylthiophene includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name |

2-tert-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCDOJGIOCVXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073270 | |

| Record name | 2-tert-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1689-78-7 | |

| Record name | 2-tert-Butylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-TERT-BUTYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YF9YW3CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.